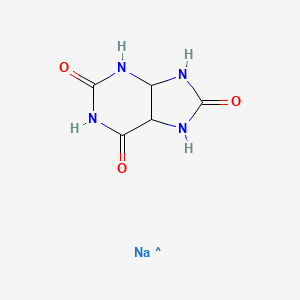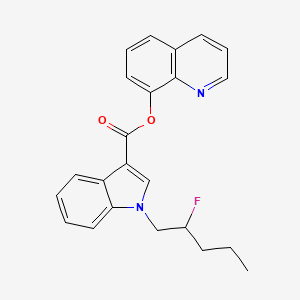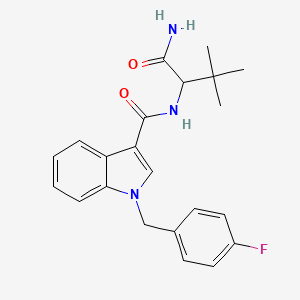
(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid are stereoisomers of a compound that belongs to the class of amino acids. These compounds are characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a carbon chain. The specific stereochemistry of these compounds makes them unique and important in various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid can be achieved through several methods. One common approach involves the use of enantioselective synthesis techniques. For example, the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates from Fmoc-protected Garner’s aldehyde has been reported . This method involves a six-step process with overall yields ranging from 52-65%.
Industrial Production Methods: Industrial production of these compounds often involves microbial synthesis. For instance, microbial production of (2R,3S)-isocitric acid has been explored using natural, mutant, and recombinant strains of Yarrowia lipolytica . The process includes the derivation and selection of active microbial producers, development of their cultivation conditions, and methods of product isolation and purification to pharmacopeial standards.
Analyse Chemischer Reaktionen
Types of Reactions: (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro compounds, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid have numerous applications in scientific research. They are used as biochemical reagents for the analysis of enzymes such as aconitate hydratase and NAD-isocitrate dehydrogenase . Additionally, these compounds are explored for their potential in the prevention and treatment of certain diseases.
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, (2R,3S)-isocitric acid is an intermediate of the tricarboxylic acid (TCA) cycle, which is crucial for energy production in aerobic organisms . The compounds exert their effects by modulating the activity of enzymes involved in this cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other stereoisomers of amino acids, such as (2S,3R)-3-amino-2-hydroxybutanoic acid . These compounds share similar structural features but differ in their stereochemistry and biological activity.
Uniqueness: The uniqueness of (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid lies in their specific stereochemistry, which influences their interaction with biological molecules and their overall biochemical properties.
Eigenschaften
Molekularformel |
C12H22N2O8 |
|---|---|
Molekulargewicht |
322.31 g/mol |
IUPAC-Name |
(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid |
InChI |
InChI=1S/2C6H11NO4/c2*1-3(2-4(8)9)5(7)6(10)11/h2*3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t2*3-,5+/m10/s1 |
InChI-Schlüssel |
GZKDJYLZHGMSFM-KSTNSCRMSA-N |
Isomerische SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)N.C[C@@H](CC(=O)O)[C@H](C(=O)O)N |
Kanonische SMILES |
CC(CC(=O)O)C(C(=O)O)N.CC(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4H-Pyrrolo[3,2-d]pyrimidin-4-one, 2-amino-1,5-dihydro-7-beta-D-ribofuranosyl-](/img/structure/B12352790.png)

![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)


![1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12352841.png)



